N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine
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Overview
Description
N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine is an organic compound with the molecular formula C8H8ClNO It belongs to the class of oximes, which are characterized by the presence of the functional group R1R2C=NOH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine typically involves the reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions. The general reaction scheme is as follows:
2-Chlorobenzaldehyde+Hydroxylamine Hydrochloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress and disruption of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Chlorophenyl)methylidene]hydroxylamine
- N-[(3-Chlorophenyl)methylidene]hydroxylamine
- N-[(4-Chlorophenyl)methylidene]hydroxylamine
Uniqueness
N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
27200-80-2 |
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Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8ClNO/c9-8-4-2-1-3-7(8)5-6-10-11/h1-4,6,11H,5H2 |
InChI Key |
WPOZXWMGRVFZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC=NO)Cl |
Origin of Product |
United States |
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